molecular formula C11H10N2O2 B3173708 5-methyl-4-phenyl-1H-pyrazole-3-carboxylic acid CAS No. 94933-89-8

5-methyl-4-phenyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B3173708
CAS No.: 94933-89-8
M. Wt: 202.21 g/mol
InChI Key: DAAKPKWRIKQBQM-UHFFFAOYSA-N
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Description

5-Methyl-4-phenyl-1H-pyrazole-3-carboxylic acid is a pyrazole derivative characterized by a carboxylic acid group at position 3, a methyl group at position 5, and a phenyl substituent at position 4. Pyrazole derivatives are widely studied for their diverse pharmacological and agrochemical applications, including anti-inflammatory, analgesic, and antifungal activities. The structural arrangement of substituents on the pyrazole ring significantly influences physicochemical properties, reactivity, and biological efficacy .

Properties

IUPAC Name

5-methyl-4-phenyl-1H-pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-7-9(8-5-3-2-4-6-8)10(11(14)15)13-12-7/h2-6H,1H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAAKPKWRIKQBQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-4-phenyl-1H-pyrazole-3-carboxylic acid typically involves the cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine. The resulting intermediate, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, is then subjected to basic hydrolysis to yield the desired carboxylic acid .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the reaction conditions for large-scale synthesis, including the use of efficient catalysts and solvents to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-methyl-4-phenyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

5-methyl-4-phenyl-1H-pyrazole-3-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-methyl-4-phenyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and participate in proton transfer processes, which influence its biological activity . The exact molecular targets and pathways depend on the specific application and the nature of the substituents on the pyrazole ring.

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The table below summarizes key structural analogs and their distinguishing features:

Compound Name Substituents (Positions) Melting Point (°C) Synthesis Method Key References
5-Methyl-4-phenyl-1H-pyrazole-3-carboxylic acid Methyl (5), Phenyl (4), COOH (3) Not reported Likely ester hydrolysis
5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid Amino (5), Methyl (3), COOH (4) 156–157 NaOH-mediated ester hydrolysis
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid Chloro (5), Methyl (3), COOH (4) 230–231 KMnO₄ oxidation under microwave
5-Methoxy-4-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid Methoxy (5), Methyl (4), COOH (3) Not reported Not detailed
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid Cl-Ph (5), 2,4-diCl-Ph (1), Methyl (4), COOH (3) Not reported Hydrazine condensation
Key Observations:
  • For instance, 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid (COOH at 4) forms intermolecular hydrogen bonds (IR: 3389–3204 cm⁻¹) , while this compound may exhibit different packing due to the COOH group’s position.
  • 156–157°C in ). Methoxy groups () introduce electron-donating effects, improving solubility in polar solvents.

Biological Activity

5-Methyl-4-phenyl-1H-pyrazole-3-carboxylic acid (MPCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of MPCA, focusing on its anticancer, antibacterial, and anti-inflammatory properties, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

The chemical structure of MPCA features a pyrazole ring substituted with a methyl group and a phenyl group, along with a carboxylic acid functional group. This unique structure contributes to its biological activity. The synthesis of MPCA typically involves multi-component reactions, which have been optimized to enhance yield and purity.

Anticancer Activity

Recent studies have highlighted the potential of MPCA as an anticancer agent. The compound has demonstrated cytotoxic effects against various cancer cell lines, including liver cancer (HepG2), breast cancer (MDA-MB-231), and gastric cancer (NUGC).

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of MPCA against several cancer cell lines using the MTT assay. The results are summarized in Table 1.

Cell Line IC50 (µM)
HepG20.399
MDA-MB-2310.580
NUGC0.060
DLDI0.890

The IC50 values indicate that MPCA exhibits potent activity, particularly against gastric cancer cells, suggesting its potential as a therapeutic agent in oncology .

Antibacterial Activity

MPCA has also been evaluated for its antibacterial properties. Research has shown that it possesses significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Evaluation

In a study assessing the antibacterial activity of MPCA, the minimal inhibitory concentrations (MICs) were determined against various bacterial strains:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64

The results indicate that MPCA is particularly effective against E. coli, highlighting its potential as an antibacterial agent .

Anti-inflammatory Activity

Beyond its anticancer and antibacterial properties, MPCA also exhibits anti-inflammatory effects. Studies have suggested that it can inhibit pro-inflammatory cytokines and enzymes involved in inflammation.

The anti-inflammatory mechanism of MPCA may involve inhibition of key signaling pathways such as NF-kB and MAPK pathways, leading to reduced expression of inflammatory mediators .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of MPCA is crucial for optimizing its biological activity. Modifications to the pyrazole ring or substituents can significantly affect its potency and selectivity against various biological targets.

SAR Findings

  • Substituent Variations : Introduction of electron-donating or withdrawing groups on the phenyl ring can enhance or diminish cytotoxicity.
  • Ring Modifications : Altering the position or type of substituents on the pyrazole ring affects binding affinity to target proteins involved in cancer proliferation and inflammation .

Q & A

Q. How can researchers optimize the synthesis of 5-methyl-4-phenyl-1H-pyrazole-3-carboxylic acid to improve yield and purity?

  • Methodological Answer : The synthesis typically involves cyclocondensation of hydrazines with β-keto esters or via functionalization of pre-formed pyrazole cores. For example, reacting 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl ester with acid anhydrides/chlorides can introduce substituents . Key optimizations include:
  • Reagent selection : Use phenyl dithiocarbamates for regioselective substitution.
  • Temperature control : Maintain 60–80°C during cyclization to minimize side reactions.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization in ethanol enhances purity (>95%) .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer : A multi-spectral approach ensures structural confirmation:
  • IR spectroscopy : Identify carboxylic acid O–H stretching (~2500–3000 cm⁻¹) and C=O absorption (~1700 cm⁻¹) .
  • ¹H-NMR : Confirm substitution patterns (e.g., phenyl protons at δ 7.2–7.6 ppm; pyrazole C–H at δ 6.5–7.0 ppm) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 216 for [M+H]⁺) and fragmentation patterns validate the backbone .
  • Elemental analysis : Ensure <0.4% deviation in C/H/N ratios to confirm purity .

Q. How can researchers screen the biological activity of this compound in preclinical models?

  • Methodological Answer : Standard assays include:
  • Analgesic activity : Tail-flick test in rodents (dose range: 25–100 mg/kg, i.p.), measuring latency changes .
  • Anti-inflammatory activity : Carrageenan-induced paw edema model, with indomethacin as a positive control .
  • Ulcerogenicity : Gastric mucosa examination post-administration (dose-dependent correlation with COX inhibition) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported pharmacological activities of this compound derivatives?

  • Methodological Answer : Discrepancies (e.g., anti-inflammatory vs. inactive results) arise from structural variations or assay conditions. Resolve via:
  • Structure-activity relationship (SAR) studies : Compare substituent effects (e.g., 4-phenyl vs. 4-chlorophenyl groups) on target binding .
  • Dose-response profiling : Test lower doses (1–10 μM) to identify subtoxic therapeutic windows .
  • Mechanistic validation : Use siRNA knockdown or enzyme inhibition assays (e.g., COX-2 ELISA) to confirm targets .

Q. How can X-ray crystallography clarify the conformational stability of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (monoclinic P2/c system) reveals:
  • Bond angles : N–C–C torsion angles (~120°) confirm planarity of the pyrazole ring .
  • Intermolecular interactions : Hydrogen bonding between carboxylic acid groups (O···H distance ~1.8 Å) stabilizes crystal packing .
  • Thermal parameters : Anisotropic displacement parameters (Ueq < 0.05 Ų) indicate minimal disorder .

Q. What methodologies assess the compound’s stability under varying experimental conditions?

  • Methodological Answer : Stability studies include:
  • Thermal analysis : TGA/DSC to determine decomposition temperatures (>200°C for anhydrous forms) .
  • pH-dependent hydrolysis : Incubate in buffers (pH 1–13) and monitor degradation via HPLC (C18 column, 220 nm) .
  • Light exposure : Accelerated photostability testing (ICH Q1B guidelines) to identify protective storage conditions (e.g., amber vials at 4°C) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-methyl-4-phenyl-1H-pyrazole-3-carboxylic acid

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